Cas no 2137671-12-4 ({6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol)

{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol is a heterocyclic compound featuring a fused indeno-oxazole core with a fluoro substituent at the 6-position and a methanethiol functional group at the 3-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the thiol group offers versatility for further functionalization via thiol-ene reactions or metal coordination. Its rigid polycyclic framework may contribute to improved selectivity in drug design. The compound’s well-defined stereochemistry and moderate polarity facilitate purification and characterization, supporting its use in high-value applications requiring precise molecular architecture.
{6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol structure
2137671-12-4 structure
Product name:{6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol
CAS No:2137671-12-4
MF:C11H8FNOS
Molecular Weight:221.25072479248
CID:6240118
PubChem ID:165481603

{6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol 化学的及び物理的性質

名前と識別子

    • {6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol
    • {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
    • 2137671-12-4
    • EN300-1117097
    • インチ: 1S/C11H8FNOS/c12-7-1-2-8-6(3-7)4-9-10(5-15)13-14-11(8)9/h1-3,15H,4-5H2
    • InChIKey: QHYXFENOOGAAOP-UHFFFAOYSA-N
    • SMILES: SCC1C2=C(C3C=CC(=CC=3C2)F)ON=1

計算された属性

  • 精确分子量: 221.03106321g/mol
  • 同位素质量: 221.03106321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 27Ų

{6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1117097-1.0g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4
1g
$1157.0 2023-06-09
Enamine
EN300-1117097-5.0g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4
5g
$3355.0 2023-06-09
Enamine
EN300-1117097-5g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
5g
$3355.0 2023-10-27
Enamine
EN300-1117097-10g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
10g
$4974.0 2023-10-27
Enamine
EN300-1117097-0.05g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
0.05g
$972.0 2023-10-27
Enamine
EN300-1117097-10.0g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4
10g
$4974.0 2023-06-09
Enamine
EN300-1117097-0.25g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
0.25g
$1065.0 2023-10-27
Enamine
EN300-1117097-2.5g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
2.5g
$2268.0 2023-10-27
Enamine
EN300-1117097-0.1g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
0.1g
$1019.0 2023-10-27
Enamine
EN300-1117097-0.5g
{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol
2137671-12-4 95%
0.5g
$1111.0 2023-10-27

{6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiol 関連文献

{6-fluoro-4H-indeno2,1-d1,2oxazol-3-yl}methanethiolに関する追加情報

Introduction to {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol (CAS No. 2137671-12-4)

{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by the CAS number 2137671-12-4, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of a fluoro substituent and an oxazole ring in its structure contributes to its distinctive reactivity and potential therapeutic applications.

The molecular structure of {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol consists of a fused indeno[2,1-d]oxazole core, which is a key feature that influences its chemical behavior. The fluoro group at the 6-position enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Additionally, the methanethiol moiety at the 3-position introduces a reactive thiol group, which can participate in various biochemical interactions.

Recent studies have highlighted the potential of this compound in modulating biological pathways associated with inflammation and cancer. The oxazole ring is known to exhibit inhibitory effects on certain enzymes and receptors, which makes it valuable for developing anti-inflammatory and anticancer agents. The fluoro substituent further enhances these properties by improving binding affinity and reducing metabolic degradation.

In vitro studies have demonstrated that {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol can interact with specific targets involved in tumor growth and progression. For instance, it has shown inhibitory activity against kinases that are overexpressed in various cancer types. This suggests that the compound may serve as a lead molecule for the development of novel anticancer therapies. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.

The synthesis of {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The formation of the oxazole ring is achieved through cyclization reactions involving appropriate precursors. The final step involves the attachment of the methanethiol group, which can be accomplished through thiolation reactions.

The pharmacokinetic properties of {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol are crucial for its potential clinical application. Preliminary studies indicate that the compound exhibits good oral bioavailability and moderate tissue distribution. Its metabolic stability is influenced by the presence of the fluoro group, which protects it from rapid degradation by enzymatic processes. However, further research is needed to fully understand its excretion pathways and potential side effects.

One of the most exciting aspects of this compound is its potential to serve as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can explore new analogs with enhanced biological activity and improved pharmacokinetic profiles. The versatility of the indeno[2,1-d]oxazole core allows for diverse chemical modifications without compromising its core biological activity.

The development of {6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol as a therapeutic agent is still in its early stages. However, preliminary findings suggest that it holds significant promise for treating various diseases. Ongoing clinical trials are evaluating its efficacy and safety in animal models and human subjects. These trials aim to provide more insights into its therapeutic potential and to identify any adverse effects that may need to be addressed before clinical use.

In conclusion,{6-fluoro-4H-indeno[2,1-d][1,2]oxazol-3-yl}methanethiol (CAS No. 2137671-12-4) is a fascinating compound with unique structural and chemical properties that make it an attractive candidate for pharmaceutical development. Its ability to modulate biological pathways associated with inflammation and cancer positions it as a promising lead molecule for drug discovery efforts aimed at treating these conditions.

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